1-[(2S)-2-hydroxy-3-(naphthalen-2-yloxy)propyl]-4-(quinolin-3-yl)piperidin-4-ol
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Overview
Description
1-[(2S)-2-hydroxy-3-(naphthalen-2-yloxy)propyl]-4-(quinolin-3-yl)piperidin-4-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with hydroxy, naphthalen-2-yloxy, and quinolin-3-yl groups, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2S)-2-hydroxy-3-(naphthalen-2-yloxy)propyl]-4-(quinolin-3-yl)piperidin-4-ol typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the hydroxy, naphthalen-2-yloxy, and quinolin-3-yl groups through various substitution and coupling reactions. Common reagents used in these steps include bases, acids, and catalysts to facilitate the formation of the desired bonds under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the reaction conditions and minimize the production of by-products. The use of advanced purification methods, such as chromatography and crystallization, ensures the isolation of the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[(2S)-2-hydroxy-3-(naphthalen-2-yloxy)propyl]-4-(quinolin-3-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The quinolin-3-yl group can be reduced to form dihydroquinoline derivatives.
Substitution: The naphthalen-2-yloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the quinolin-3-yl group can produce dihydroquinoline derivatives.
Scientific Research Applications
1-[(2S)-2-hydroxy-3-(naphthalen-2-yloxy)propyl]-4-(quinolin-3-yl)piperidin-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2S)-2-hydroxy-3-(naphthalen-2-yloxy)propyl]-4-(quinolin-3-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application, such as its use in medicinal chemistry or biological research.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2S)-2-hydroxy-3-(phenylmethoxy)propyl]-4-(quinolin-3-yl)piperidin-4-ol
- 1-[(2S)-2-hydroxy-3-(benzyloxy)propyl]-4-(quinolin-3-yl)piperidin-4-ol
Uniqueness
1-[(2S)-2-hydroxy-3-(naphthalen-2-yloxy)propyl]-4-(quinolin-3-yl)piperidin-4-ol is unique due to the presence of the naphthalen-2-yloxy group, which imparts distinct chemical and biological properties compared to similar compounds. This structural feature may influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
256372-99-3 |
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Molecular Formula |
C27H28N2O3 |
Molecular Weight |
428.5 |
Purity |
95 |
Origin of Product |
United States |
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